molecular formula C16H14N2O2 B8488459 Benzamide, N-[5-(1-cyanoethyl)-2-hydroxyphenyl]- CAS No. 51234-24-3

Benzamide, N-[5-(1-cyanoethyl)-2-hydroxyphenyl]-

Cat. No. B8488459
CAS RN: 51234-24-3
M. Wt: 266.29 g/mol
InChI Key: RRMMMLKTSSCJNL-UHFFFAOYSA-N
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Patent
US03962452

Procedure details

Benzoyl chloride (27.09 g., 0.19 mole.) was added, with cooling, during 20 minutes to a stirred solution of 2-(3-amino-4-hydroxyphenyl) propionitrile (28.35 g., 0.175 mole.) in dry pyridine (200 ml.) at 0°-3°C. After addition was complete, the mixture was heated at 100°C. for 1 hour. It was then evaporated under reduced pressure to yield crude 2-(3-benzamido-4-hydroxyphenyl) propionitrile as an oil.
Quantity
27.09 g
Type
reactant
Reaction Step One
Quantity
28.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]([CH:18]([CH3:21])[C:19]#[N:20])[CH:14]=[CH:15][C:16]=1[OH:17]>N1C=CC=CC=1>[C:1]([NH:10][C:11]1[CH:12]=[C:13]([CH:18]([CH3:21])[C:19]#[N:20])[CH:14]=[CH:15][C:16]=1[OH:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
27.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
28.35 g
Type
reactant
Smiles
NC=1C=C(C=CC1O)C(C#N)C
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
It was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC=1C=C(C=CC1O)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.